Acetic acid, nitroiminodi-
Description
Historical Context and Nomenclature Evolution of Acetic Acid, Nitroiminodi-
While a detailed historical account of the first synthesis of Acetic acid, nitroiminodi- is not extensively documented in readily available literature, its study is intrinsically linked to the broader development of amino acid chemistry and the exploration of nitration reactions. The systematic naming of organic compounds has evolved over time, leading to various synonyms for this particular molecule. Its IUPAC name, 2-[carboxymethyl(nitro)amino]acetic acid, provides a clear and unambiguous description of its structure. uni.lu The common synonym, Nitroiminodiacetic acid (NIDA), is widely used in scientific literature for brevity. The evolution of its nomenclature reflects the systematic efforts within the chemical community to standardize chemical communication.
Significance of Acetic Acid, Nitroiminodi- in Modern Chemistry and Biochemistry
The significance of Acetic acid, nitroiminodi- in modern chemical and biochemical research stems from its versatile chemical nature.
In Modern Chemistry:
Precursor in Organic Synthesis: NIDA serves as a valuable starting material or intermediate in the synthesis of more complex organic molecules. ontosight.ai For instance, the nitro group can be reduced to an amino group, opening pathways to various derivatives. The carboxylic acid groups can also undergo standard reactions like esterification.
Chelating Agent and Ligand in Coordination Chemistry: The presence of nitrogen and oxygen atoms with lone pairs of electrons allows Acetic acid, nitroiminodi- to act as a chelating agent, forming stable complexes with metal ions. ontosight.aiutexas.edu This property is crucial in analytical chemistry for the detection and quantification of metals. ontosight.ai In coordination chemistry, it functions as a ligand, a molecule that binds to a central metal atom to form a coordination complex. uomustansiriyah.edu.iqnih.gov The study of these complexes provides insights into the electronic properties and reactivity of both the metal and the ligand. nih.gov
Component in Energetic Materials Research: The "nitro" component of its name suggests a connection to energetic materials. While not as common as other nitro compounds, its potential in this area is a subject of research due to the energy release upon decomposition.
In Biochemistry:
Interaction with Biomolecules: The structural similarity of Acetic acid, nitroiminodi- to naturally occurring amino acids suggests potential interactions with biological systems. Research into its biochemical properties, though limited, indicates it can interact with enzymes and proteins, potentially altering cellular activities.
Probing Enzyme Mechanisms: Due to its specific structure, it can be used as a molecular probe to study the active sites and mechanisms of enzymes, particularly those that process amino acids or dicarboxylic acids. nih.gov
Synonyms and Related Chemical Entities in Academic Discourse
In scientific literature, Acetic acid, nitroiminodi- is referred to by several names. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication.
Nitroiminodiacetic Acid (NIDA)
2-[Carboxymethyl(nitro)amino]acetic Acid
This is the systematic IUPAC name for the compound. uni.lu It provides a detailed and unambiguous description of the molecular structure, indicating a central nitrogen atom bonded to a nitro group and two carboxymethyl groups.
Compound Data
Below are interactive data tables summarizing key information for Acetic acid, nitroiminodi- and its parent compound, iminodiacetic acid.
Table 1: Properties of Acetic acid, nitroiminodi-
| Property | Value | Reference |
| Molecular Formula | C4H6N2O6 | ontosight.ainih.govuni.lu |
| Molecular Weight | 178.09 g/mol | ontosight.ai |
| IUPAC Name | 2-[carboxymethyl(nitro)amino]acetic acid | uni.lu |
| Common Synonyms | Nitroiminodiacetic Acid (NIDA) | ontosight.ai |
| InChI | InChI=1S/C4H6N2O6/c7-3(8)1-5(6(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10) | uni.lu |
| InChIKey | VGRPIZSXGHDRLP-UHFFFAOYSA-N | uni.lu |
| SMILES | C(C(=O)O)N(CC(=O)O)N+[O-] | uni.lu |
Table 2: Properties of Iminodiacetic Acid (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C4H7NO4 | molport.com |
| Molecular Weight | 133.10 g/mol | molport.com |
| IUPAC Name | 2-[(carboxymethyl)amino]acetic acid | molport.com |
| Common Synonyms | Iminodiacetic acid, Diglycine | molport.com |
| CAS Number | 142-73-4 | molport.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25081-33-8 |
|---|---|
Molecular Formula |
C4H6N2O6 |
Molecular Weight |
178.1 g/mol |
IUPAC Name |
2-[carboxymethyl(nitro)amino]acetic acid |
InChI |
InChI=1S/C4H6N2O6/c7-3(8)1-5(6(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10) |
InChI Key |
VGRPIZSXGHDRLP-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N(CC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)[N+](=O)[O-] |
Other CAS No. |
25081-33-8 |
sequence |
G |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Acetic Acid, Nitroiminodi
Advanced Synthetic Routes to Acetic Acid, Nitroiminodi-
The synthesis of Acetic acid, nitroiminodi- is not commonly detailed as a direct, one-step process in readily available literature. Instead, a multi-step approach is typically employed, starting from more common precursors. The most logical and referenced pathway involves the synthesis of a precursor, nitrosoiminodiacetic acid, followed by its oxidation.
Optimized Laboratory Synthesis Protocols
The laboratory synthesis of Acetic acid, nitroiminodi- can be achieved through a two-step process starting from iminodiacetic acid.
Step 1: Synthesis of Nitrosoiminodiacetic acid
The initial step is the nitrosation of iminodiacetic acid. This reaction involves treating iminodiacetic acid with a nitrosating agent, such as nitrous acid (HNO₂), under acidic conditions. Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like sulfuric acid or hydrochloric acid.
Reaction Scheme:
HOOCCH₂NHCH₂COOH + HNO₂ → HOOCCH₂N(NO)CH₂COOH + H₂O
Optimized Conditions:
| Parameter | Condition |
| Starting Material | Iminodiacetic acid |
| Reagent | Sodium nitrite |
| Acid | Sulfuric acid or Hydrochloric acid |
| Temperature | Low temperatures (typically 0-5 °C) to control the reaction rate and prevent decomposition of nitrous acid. |
| Solvent | Aqueous solution |
This interactive table summarizes the optimized conditions for the synthesis of Nitrosoiminodiacetic acid.
The reaction is carefully controlled to ensure the selective formation of the N-nitroso derivative.
Step 2: Oxidation of Nitrosoiminodiacetic acid to Acetic acid, nitroiminodi-
The second step involves the oxidation of the nitroso group (-N=O) in nitrosoiminodiacetic acid to a nitro group (-NO₂). This transformation requires a suitable oxidizing agent.
Reaction Scheme:
HOOCCH₂N(NO)CH₂COOH + [O] → HOOCCH₂N(NO₂)CH₂COOH
Potential Oxidizing Agents:
| Oxidizing Agent |
| Hydrogen peroxide with a catalyst |
| Peroxy acids (e.g., peracetic acid, m-chloroperoxybenzoic acid) |
| Nitric acid under controlled conditions |
This interactive table lists potential oxidizing agents for the conversion of Nitrosoiminodiacetic acid.
The choice of oxidizing agent and reaction conditions is crucial to achieve a high yield and purity of the final product, Acetic acid, nitroiminodi-.
Industrial Scale-Up Considerations and Challenges
The industrial production of Acetic acid, nitroiminodi- would likely follow the same synthetic pathway as the laboratory synthesis, but with significant engineering and safety considerations. The industrial synthesis of the precursor, iminodiacetic acid, is well-established, often produced via the hydrolysis of iminodiacetonitrile (B147120) or the dehydrogenation of diethanolamine. google.com
Challenges in Scaling Up:
Handling of Hazardous Reagents: The use of strong acids and oxidizing agents on an industrial scale requires robust infrastructure and strict safety protocols. epa.gov
Temperature Control: The exothermic nature of both the nitrosation and oxidation steps necessitates efficient heat exchange systems to maintain optimal reaction temperatures and prevent runaway reactions.
Waste Management: The production process will generate acidic and potentially hazardous waste streams that require proper treatment and disposal. google.com
Product Purification: Achieving high purity of the final product on a large scale can be challenging and may require multiple crystallization or chromatographic steps.
Derivatization Strategies and Novel Compound Synthesis Utilizing Acetic Acid, Nitroiminodi-
The presence of two carboxylic acid groups and a nitroamino moiety makes Acetic acid, nitroiminodi- a versatile building block for the synthesis of novel compounds.
Synthesis of Functionalized Acetic Acid, Nitroiminodi- Derivatives
The carboxylic acid groups are the primary sites for derivatization. Standard esterification or amidation reactions can be employed to introduce a wide range of functional groups.
Esterification: Reaction with various alcohols in the presence of an acid catalyst can yield a variety of diesters.
Amidation: Reaction with primary or secondary amines, often using a coupling agent, can produce the corresponding diamides.
These derivatization strategies allow for the tuning of the molecule's physical and chemical properties, such as solubility, and for its incorporation into larger molecular frameworks. diva-portal.orgrsc.org
Exploration of Multi-Component Reactions Involving Acetic acid, nitroiminodi-
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer an efficient route to complex molecules. wikipedia.org As a dicarboxylic acid, Acetic acid, nitroiminodi- could potentially participate in MCRs that involve a carboxylic acid component.
Potential MCRs:
Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. organic-chemistry.orgnih.gov Acetic acid, nitroiminodi- could serve as the dicarboxylic acid component, potentially leading to the formation of complex polyamide structures.
Passerini Reaction: A three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide. organic-chemistry.orgnih.gov Similar to the Ugi reaction, Acetic acid, nitroiminodi- could act as the carboxylic acid component.
The use of Acetic acid, nitroiminodi- in these MCRs could lead to the synthesis of novel and structurally diverse compounds with potential applications in materials science and medicinal chemistry.
Catalyst Development for Acetic Acid, Nitroiminodi- Related Syntheses
Specific catalyst development for reactions involving Acetic acid, nitroiminodi- is not widely reported. However, established catalytic systems for related transformations can be applied.
Acid Catalysis: For esterification reactions, common acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic resins would be effective.
Coupling Agents: For amidation reactions, various peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are standard.
Lewis Acid Catalysis: For certain C-C bond-forming reactions or other transformations, Lewis acid catalysts may be employed.
Brønsted Acid Catalysis: Recent research has shown that nitro compounds can act as co-catalysts in certain Brønsted acid-catalyzed reactions, suggesting the nitro group in Acetic acid, nitroiminodi- might influence its reactivity in such systems. nih.gov
Further research into specific catalysts could optimize reaction conditions, improve yields, and enable novel transformations of Acetic acid, nitroiminodi- and its derivatives.
Elucidation of Molecular Structure and Reactivity Mechanisms of Acetic Acid, Nitroiminodi
Advanced Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular structure determination, providing empirical data on connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Acetic acid, nitroiminodi- (C₄H₆N₂O₆), ¹H and ¹³C NMR would provide definitive structural confirmation.
Expected ¹H NMR Spectrum: The structure of Acetic acid, nitroiminodi- features two equivalent carboxymethyl (-CH₂COOH) groups attached to a nitro-substituted nitrogen atom. This symmetry would lead to a simplified ¹H NMR spectrum. A single resonance signal would be expected for the four methylene (B1212753) (CH₂) protons. Due to the electron-withdrawing nature of the adjacent nitroamino and carboxylic acid groups, this singlet would likely appear in the downfield region of the spectrum, estimated to be between 4.0 and 4.5 ppm. The two acidic protons of the carboxyl groups are exchangeable and may appear as a broad singlet, or may not be observed depending on the solvent (e.g., if D₂O is used).
Expected ¹³C NMR Spectrum: Similarly, the ¹³C NMR spectrum would be expected to show two distinct signals corresponding to the two types of carbon atoms in the molecule.
Methylene Carbon (-CH₂): The carbon atoms of the two equivalent methylene groups would produce a single signal. Influenced by the attached nitrogen and carboxyl groups, this peak is predicted to be in the 50-60 ppm range.
Carboxyl Carbon (-COOH): The two equivalent carboxyl carbons would give rise to a second signal, typically found much further downfield, in the region of 170-180 ppm.
A summary of predicted NMR data is presented in Table 1.
Table 1: Predicted NMR Spectroscopic Data for Acetic acid, nitroiminodi- This table is interactive. Click on the headers to sort.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~4.0 - 4.5 | Singlet | Corresponds to the four equivalent methylene (CH₂) protons. |
| ¹H | Variable (e.g., >10) | Broad Singlet | Corresponds to the two acidic protons of the carboxyl groups; position is concentration and solvent dependent. |
| ¹³C | ~50 - 60 | - | Corresponds to the two equivalent methylene (-C H₂) carbons. |
| ¹³C | ~170 - 180 | - | Corresponds to the two equivalent carboxyl (-C OOH) carbons. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. The spectra for Acetic acid, nitroiminodi- would be characterized by absorption bands corresponding to its carboxylic acid and N-nitroamino moieties.
Key Expected Vibrational Modes:
O-H Stretch: A very broad and strong absorption band is expected in the FT-IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ in the FT-IR spectrum would correspond to the carbonyl (C=O) stretch of the carboxylic acid groups.
N-N and N=O Stretches: The N-nitro group (-N-NO₂) vibrations are key signatures. Strong asymmetric and symmetric stretching bands for the NO₂ group are expected in the regions of 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively. The N-N stretch would likely appear as a weaker band in the 1000-1200 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond would be observed in the fingerprint region, likely between 1000 and 1200 cm⁻¹.
C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group would appear in the 1200-1450 cm⁻¹ region.
Table 2 summarizes the principal expected vibrational bands.
Table 2: Expected Principal Vibrational Bands for Acetic acid, nitroiminodi- This table is interactive. Click on the headers to sort.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |
| Nitro Group | N=O Asymmetric Stretch | 1500 - 1600 | Strong |
| Carboxylic Acid | O-H Bend | 1350 - 1450 | Medium |
| Nitro Group | N=O Symmetric Stretch | 1250 - 1350 | Strong |
| Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium |
| Nitroamino Group | C-N / N-N Stretch | 1000 - 1200 | Medium-Weak |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion or a pseudo-molecular ion can be observed.
For Acetic acid, nitroiminodi- (molecular weight: 178.10 g/mol ), in positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 179.03. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 177.01.
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the [M+H]⁺ ion could include:
Loss of a nitro group (-NO₂), resulting in a fragment at m/z 133.
Decarboxylation (loss of CO₂), leading to a fragment at m/z 135.
Loss of a carboxyl group (-COOH), yielding a fragment at m/z 134.
Predicted collision cross-section (CCS) data, which relates to the ion's shape, is available for various adducts and provides another layer of characterization. researchgate.net
Table 3: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Data for Acetic acid, nitroiminodi- This table is interactive. Click on the headers to sort.
| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | C₄H₇N₂O₆⁺ | 179.02986 | 129.4 |
| [M+Na]⁺ | C₄H₆N₂O₆Na⁺ | 201.01180 | 134.8 |
| [M-H]⁻ | C₄H₅N₂O₆⁻ | 177.01530 | 128.5 |
| [M+K]⁺ | C₄H₆N₂O₆K⁺ | 216.98574 | 132.3 |
Data sourced from PubChem. researchgate.net
Computational Chemistry and Theoretical Investigations of Acetic Acid, Nitroiminodi-
Theoretical calculations provide deep insights into the molecular properties that are difficult or impossible to measure experimentally, offering a predictive understanding of structure and reactivity.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), would be employed to model the electronic structure of Acetic acid, nitroiminodi-. Such calculations can accurately predict:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.
Electronic Properties: Calculation of the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. The electrostatic potential map would visualize electron-rich (negative potential, likely around the carboxyl and nitro oxygens) and electron-poor (positive potential, around the acidic hydrogens) regions, highlighting sites susceptible to electrophilic and nucleophilic attack.
Reactivity Indices: DFT can be used to calculate descriptors like Fukui functions to predict the most reactive sites for various types of chemical reactions.
Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation.
Acid Dissociation Constants (pKa): Theoretical models can compute pKa values. For nitroiminodiacetic acid, two pKa values of 2.21 and 3.33 are reported in the literature, indicating it is a moderately strong di-acid. karazin.ua These values reflect the strong electron-withdrawing effect of the N-nitro group, which stabilizes the carboxylate anions formed upon deprotonation.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. For Acetic acid, nitroiminodi-, MD simulations would be particularly useful for studying:
Dimerization and Aggregation: Like other carboxylic acids, Acetic acid, nitroiminodi- is expected to form hydrogen-bonded dimers in non-polar solvents or in the solid state. MD simulations could explore the stability and dynamics of these dimers and other potential aggregates.
Complexation with Metal Ions: Given that the parent compound, iminodiacetic acid, is a well-known chelating agent, MD simulations could be used to investigate the binding of Acetic acid, nitroiminodi- to various metal ions. These simulations would elucidate the coordination geometry, binding affinity, and the dynamic behavior of the resulting metal complexes.
Prediction of Conformational Landscape and Energetics
The conformational landscape of Acetic acid, nitroiminodi- is determined by the rotational freedom around its single bonds. The molecule possesses several such bonds, including the C-C bonds of the acetate (B1210297) arms, the C-N bonds, and the N-N bond of the nitroimine group. Rotation around these bonds gives rise to various spatial arrangements, or conformers, each with a distinct potential energy.
The most stable conformers are those that minimize steric hindrance and electronic repulsion between the bulky carboxylic acid groups and the nitro group. The planarity of the nitro group (-NO2) and the delocalization of electrons within the nitroimine moiety [-N(NO2)-] will influence the rotational barriers around the N-N and N-C bonds. It is anticipated that the molecule will adopt a conformation that allows for maximum separation of the negatively charged oxygen atoms of the carboxylate and nitro groups to minimize electrostatic repulsion.
Computational modeling techniques, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory), would be required to map the potential energy surface of NIDA. Such studies would identify the low-energy conformers, the transition states connecting them, and the associated energy barriers. This information is crucial for understanding the molecule's flexibility and how its shape influences its reactivity, particularly its ability to chelate metal ions. However, specific experimental or detailed computational studies on the conformational energetics of NIDA are not readily found in the reviewed literature.
Intramolecular and Intermolecular Interactions Governing Reactivity
The reactivity of Acetic acid, nitroiminodi- is governed by a variety of non-covalent interactions, including hydrogen bonding and its coordination capabilities.
Acetic acid, nitroiminodi- has multiple sites capable of participating in hydrogen bonds, both as donors and acceptors. libretexts.org The hydroxyl protons of the two carboxylic acid groups are strong hydrogen bond donors. The carbonyl oxygens of the carboxylic acids, the oxygen atoms of the nitro group, and the central imino nitrogen can all act as hydrogen bond acceptors.
Intramolecular Hydrogen Bonding: It is plausible that intramolecular hydrogen bonds can form, for instance, between the hydrogen of one carboxylic acid group and the carbonyl oxygen of the other, or with an oxygen atom of the nitro group. Such interactions would stabilize specific conformations, restricting the molecule's flexibility and influencing the orientation of the donor atoms for metal chelation.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, Acetic acid, nitroiminodi- is expected to form extensive intermolecular hydrogen bonding networks. nih.gov These networks can involve molecules linking to each other in various patterns, such as head-to-tail chains or dimeric structures formed through the carboxylic acid groups. These interactions are significant in determining the crystal packing of the solid and influencing its solubility in different solvents. The specific arrangement of these networks has not been detailed in the available literature.
Acetic acid, nitroiminodi- is a chelating agent, meaning it can bind to a central metal ion through multiple donor atoms to form a stable, ring-like structure known as a chelate. chemicalland21.comontosight.ai The potential donor atoms in NIDA are the two carboxylate oxygen atoms and the central imino nitrogen atom, making it a potential tridentate ligand. The participation of the nitro group in coordination is less common but cannot be entirely ruled out. The formation of stable water-soluble complexes with metal ions is a key feature of its chemistry. chemicalland21.com
The stability of the metal complexes formed with NIDA is quantified by formation constants (log K). A study has reported the stability constants for NIDA with several divalent metal ions at 30°C. utexas.edu These values indicate the thermodynamic stability of the resulting metal-ligand (ML) complexes.
| Metal Ion | log K (ML) |
|---|---|
| Ca²⁺ | 1.6 |
| Co²⁺ | 1.6 |
| Ni²⁺ | 1.7 |
| Cu²⁺ | 2.0 |
| Zn²⁺ | Data not available in source |
Early chemical literature also notes the formation of salts with various metals, including a zinc salt described as an explosive crystalline mass, which points to strong interactions with this metal ion. tamildigitallibrary.in
The process of complex formation involves the displacement of solvent molecules (typically water) from the metal ion's coordination sphere by the donor atoms of the ligand. whoi.edu For Acetic acid, nitroiminodi-, this would be a stepwise process.
The protonation state of the ligand is critical. The reported protonation constants (log K) for NIDA are 3.22 for the first protonation (HL) and 2.1 for the second (H₂L) at 30°C. utexas.edu This indicates that at neutral pH, the carboxylic acid groups will be deprotonated and readily available for coordination. The kinetics of complex formation—the rates at which these complexes form and dissociate—have not been detailed in the available literature. Such studies would provide deeper insight into the chelation dynamics and the factors controlling the selectivity of NIDA for different metal ions.
| Species | log K |
|---|---|
| HL | 3.22 |
| H₂L | 2.1 |
Applications of Acetic Acid, Nitroiminodi in Specialized Chemical Systems
Catalytic and Solvent Properties in Organic Transformations
Investigation of Acetic Acid, Nitroiminodi- as a Reaction Solvent
The utility of a compound as a reaction solvent is dictated by its physical and chemical properties, including polarity, boiling point, and its ability to dissolve a range of reactants. Acetic acid, nitroiminodi- possesses both polar (carboxylic acids, nitro group) and nonpolar (methylene groups) characteristics, suggesting it could act as a solvent for a variety of substances.
Theoretical Solvent Properties:
Based on its structure, the following solvent properties can be inferred:
Polarity: The presence of two carboxylic acid groups and a nitroamino group makes Acetic acid, nitroiminodi- a highly polar molecule. This polarity would enable it to dissolve other polar compounds and salts. The nitro group, in particular, is known to contribute significantly to the polarity and solvent capabilities of a molecule, as seen in solvents like nitromethane (B149229). researchgate.net
Protic/Aprotic Nature: The carboxylic acid groups contain acidic protons, classifying it as a protic solvent. This characteristic would allow it to participate in hydrogen bonding and to solvate both cations and anions effectively.
High Boiling Point: The strong intermolecular forces, primarily hydrogen bonding, resulting from the carboxylic acid and nitroamino groups, would lead to a high boiling point. This would make it suitable for reactions requiring elevated temperatures.
Potential as a Reaction Medium:
Given these properties, Acetic acid, nitroiminodi- could theoretically be investigated as a solvent in reactions where a polar, protic medium is beneficial. For instance, it could be a suitable solvent for certain nucleophilic substitution reactions or for reactions involving charged intermediates. The acidic nature of the solvent could also play a catalytic role in certain transformations, such as esterification or acetal (B89532) formation. chemguide.co.uk
However, the reactivity of the nitroamino and carboxylic acid groups could also be a limitation, as the solvent might react with the reagents or intermediates, leading to undesired side products. The synthesis of nitro-functionalized imidazolium (B1220033) salts as alternative solvents to nitromethane has shown that nitro-containing compounds can be effective, and sometimes reusable, reaction media. researchgate.net
Potential for Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of Acetic acid, nitroiminodi- contains several functional groups that could potentially exhibit catalytic activity.
Potential Catalytic Sites:
Brønsted Acidity: The two carboxylic acid groups can act as Brønsted acid catalysts, donating protons to activate electrophiles. This is a common mode of action for many organocatalysts. chemguide.co.uk
Lewis Basicity: The oxygen atoms of the carboxylate and nitro groups possess lone pairs of electrons and could function as Lewis bases, activating substrates through coordination.
Hydrogen Bonding: The carboxylic acid and nitroamino groups can act as hydrogen bond donors and acceptors, organizing reactants in the transition state to enhance reaction rates and selectivity. This is a key principle in many asymmetric organocatalytic reactions. mdpi.com
Hypothetical Catalytic Cycles:
Drawing parallels with other amino acid derivatives and nitro-containing compounds in organocatalysis, Acetic acid, nitroiminodi- could potentially catalyze various reactions. For example, in aldol (B89426) or Michael additions, the carboxylic acid could activate the electrophile while the basic nitrogen or oxygen could interact with the nucleophile. nih.govacs.org
The field of organocatalysis has seen the successful use of amino acids and their derivatives, where the bifunctional nature of the molecules is key to their catalytic power. mdpi.com Similarly, the nitro group is a versatile functional group in organic synthesis and its electron-withdrawing nature can influence the reactivity of adjacent functional groups. uts.edu.au While no specific studies document the use of Acetic acid, nitroiminodi- as an organocatalyst, its structure warrants investigation in this area.
Influence on Reaction Kinetics and Selectivity
The rate and selectivity of a chemical reaction can be significantly influenced by the reaction medium and the presence of catalysts.
Influence on Reaction Kinetics:
As a highly polar and protic solvent, Acetic acid, nitroiminodi- would be expected to stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. For example, SN1 reactions, which involve carbocationic intermediates, are generally favored in polar protic solvents.
If acting as a catalyst, Acetic acid, nitroiminodi- would lower the activation energy of the reaction, thereby increasing the reaction rate. The specific kinetic effect would depend on the reaction mechanism and the nature of the catalytic cycle. A dissertation from the University of Texas at Austin provides some equilibrium constants for the formation of metal complexes with nitroiminodiacetic acid, which can be a starting point for understanding its coordination chemistry and potential catalytic roles involving metal ions. utexas.edu
Influence on Reaction Selectivity:
The structured environment provided by a solvent through hydrogen bonding and other non-covalent interactions can influence the stereoselectivity (enantioselectivity or diastereoselectivity) of a reaction. The chiral centers that could be created in reactions catalyzed by a chiral derivative of Acetic acid, nitroiminodi- could lead to the preferential formation of one stereoisomer over another.
The electron-withdrawing nature of the nitro group can also impact regioselectivity in reactions involving aromatic or unsaturated systems. For instance, in the catalytic reduction of substituted nitroarenes, the electronic properties of the catalyst can significantly affect the chemoselectivity. nih.gov While this is an example of a metal-based catalyst, the electronic influence of the nitro group in an organocatalyst could have similar effects on selectivity.
Data on Related Systems:
While specific kinetic and selectivity data for reactions involving Acetic acid, nitroiminodi- are not available in the reviewed literature, studies on similar structures provide a basis for what might be expected. For example, research on the catalytic performance of various organocatalysts in Michael additions to nitroolefins demonstrates how catalyst structure affects both reaction rate and enantioselectivity. nih.gov
Environmental Transformation and Degradation Pathways of Acetic Acid, Nitroiminodi
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis and hydrolysis. These processes are critical in determining the persistence of a compound in various environmental compartments.
Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. While specific photolytic studies on Acetic acid, nitroiminodi- are not extensively documented in peer-reviewed literature, the presence of the nitroimino group suggests a potential for photodegradation. The N-N bond in nitroamines can be susceptible to cleavage upon absorption of ultraviolet (UV) radiation. For instance, the photolytic degradation of other nitrosamines is a known process. It is plausible that NIDA may undergo degradation when exposed to prolonged UV radiation.
The efficiency of photolytic degradation would likely be influenced by environmental conditions such as light intensity, pH, and the presence of photosensitizing agents in the water. For example, the photodegradation of other organic acids has been shown to be influenced by such factors. frontiersin.orgfrontiersin.org
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the nitroimino functional group to hydrolysis under typical environmental pH conditions (pH 5-9) is a key factor in its persistence. The acid-catalyzed decomposition of related compounds like N-nitroamidines has been documented, proceeding through a protonated intermediate. rsc.org Similarly, the hydrolysis of N-nitrosoamines is known to be acid-catalyzed, often involving the fragmentation of a protonated intermediate as the rate-determining step. rsc.org
For Acetic acid, nitroiminodi-, hydrolysis under acidic conditions could potentially lead to the cleavage of the N-NO2 bond, which would result in the formation of iminodiacetic acid and nitrous acid. The rate of this hydrolysis is expected to be slow under neutral environmental conditions.
Another potential abiotic pathway is reduction. Energetic materials containing nitramine groups, such as RDX and HMX, can be degraded through reduction by zero-valent iron (Fe/Cu bimetal), a process that follows first-order kinetics for many components. nih.gov This suggests that under anoxic conditions in sediments or groundwater where reducing agents are present, NIDA could potentially be reduced at the nitro group.
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms, is often the primary mechanism for the removal of organic contaminants from the environment. The degradation of Acetic acid, nitroiminodi- would likely involve microbial enzymatic systems capable of transforming the nitroimino and acetate (B1210297) moieties.
The biodegradation of nitrogen-containing compounds is a well-established microbial process. nih.govresearchgate.net For Acetic acid, nitroiminodi-, microbial metabolism could proceed via several routes, drawing parallels from the degradation of similar structures like nitrilotriacetic acid (NTA) and N-nitrosamines.
Aerobic microbial granules have been shown to be effective in degrading NTA and its ferric complexes. nih.gov Given the structural similarity (a nitrogen atom bonded to multiple carboxymethyl groups), it is plausible that microbial consortia capable of degrading NTA could also metabolize the iminodiacetate (B1231623) backbone of NIDA after the initial transformation of the nitroimino group. The biodegradation of N-nitrosodimethylamine (NDMA) by various bacteria, such as Rhodococcus ruber, often begins with an initial attack on the bonds adjacent to the nitroso group. nih.gov A similar initial step for NIDA could involve either denitration (removal of the nitro group) or cleavage of the N-N bond.
Initial enzymatic attack on the nitroimino group.
Breakdown of the resulting iminodiacetate intermediate.
Utilization of the breakdown products in central metabolic pathways.
Table 1: Hypothesized Microbial Transformation Steps for Acetic Acid, Nitroiminodi-
| Step | Transformation | Potential End Products | Analogous Process |
|---|---|---|---|
| 1 | Denitration | Iminodiacetic acid, Nitrite (B80452) | Degradation of nitroaromatics/nitramines cornell.edu |
| 2 | N-N Bond Cleavage | Iminodiacetic acid radical, NO2 radical | Photolysis/metabolism of nitrosamines nih.gov |
| 3 | Degradation of Iminodiacetate | Glyoxylate (B1226380), Glycine, Ammonia | Metabolism of NTA nih.gov |
| 4 | Mineralization | Carbon dioxide, Water, Nitrate | Complete biodegradation of organic compounds nih.gov |
Identification of Degradation Intermediates and End Products
Based on hypothesized degradation pathways, several intermediates and end products can be predicted.
If the primary biotic or abiotic step is the cleavage of the N-NO2 bond (denitration), the main initial product would be Iminodiacetic acid (IDA) . IDA is a known biodegradable chelating agent. Its further degradation would proceed through intermediates such as glyoxylate and glycine , which can then enter central metabolic pathways like the Krebs cycle.
In the case of N-nitrosodimethylamine (NDMA) degradation by Rhodococcus ruber ENV425, identified intermediates included methylamine, nitric oxide, nitrite, nitrate, and formate. nih.gov By analogy, the degradation of NIDA could produce nitrate or nitrite from the nitro group. The complete mineralization of the acetate groups would result in the formation of carbon dioxide and water.
Table 2: Potential Degradation Intermediates of Acetic Acid, Nitroiminodi-
| Intermediate Compound | Chemical Formula | Potential Origin |
|---|---|---|
| Iminodiacetic acid | C4H7NO4 | Cleavage of the N-NO2 bond |
| Nitrite | NO2- | Reduction or cleavage of the nitro group |
| Nitrate | NO3- | Oxidation of nitrite |
| Glyoxylic acid | C2H2O3 | Oxidation of the acetate arms |
| Glycine | C2H5NO2 | Transamination of glyoxylate |
| Ammonia | NH3 | Deamination of the imino nitrogen |
Enzymatic Systems Involved in Biotic Degradation
The enzymatic systems responsible for the degradation of Acetic acid, nitroiminodi- have not been directly studied. However, based on the metabolism of related compounds, several key enzyme families can be implicated.
Nitroreductases: These enzymes are crucial for the degradation of nitroaromatic compounds and nitramines like TNT and RDX. cornell.edu They catalyze the reduction of the nitro group (NO2) to nitroso (NO), hydroxylamino (NHOH), and ultimately amino (NH2) groups, often making the molecule more susceptible to further degradation. A nitroreductase could initiate the degradation of NIDA by reducing the nitro group.
Cytochrome P450 Monooxygenases: This versatile family of enzymes is known to be involved in the metabolism of a wide range of xenobiotics, including N-nitrosamines. nih.gov They typically catalyze hydroxylation reactions. For NIDA, a P450 enzyme could hydroxylate the carbon atoms alpha to the imino nitrogen, initiating the breakdown of the acetate side chains.
Denitratases/Denitrosating Enzymes: Specific enzymes that cleave the N-NO2 or N-NO bond would be key to breaking down the parent molecule. The metabolism of N-nitrosamines often involves denitrosation. nih.gov
Dehydrogenases and Oxidases: Once the initial transformation occurs and intermediates like iminodiacetic acid are formed, a series of dehydrogenases and oxidases would be required to break down the acetate chains into smaller molecules that can enter the central metabolism. researchgate.net
Table 3: Potentially Involved Enzyme Systems in the Biotic Degradation of Acetic Acid, Nitroiminodi-
| Enzyme Class | Function | Relevance to NIDA Degradation |
|---|---|---|
| Nitroreductases | Reduction of nitro groups | Potential initial attack on the N-NO2 group. cornell.edu |
| Cytochrome P450 | Oxidative metabolism, hydroxylation | Potential oxidation of the acetate side chains. nih.gov |
| Hydrolases | Cleavage of bonds with water | Potential role in the cleavage of the N-N bond. |
| Dehydrogenases | Removal of hydrogen (oxidation) | Degradation of the resulting acetate/glyoxylate intermediates. researchgate.net |
| Transaminases | Transfer of amino groups | Interconversion of keto-acid and amino-acid intermediates. |
Environmental Fate and Transport Modeling of Acetic Acid, Nitroiminodi-
The environmental fate and transport of a chemical compound are governed by a complex interplay of its physicochemical properties and the characteristics of the surrounding environmental compartments. For Acetic acid, nitroiminodi- (NIDA), a comprehensive understanding of its distribution, partitioning, persistence, and attenuation in natural systems is crucial for assessing its potential environmental impact. Modeling these processes provides a predictive framework to estimate the compound's concentration and movement in the environment.
Distribution and Partitioning in Environmental Compartments
The distribution of Acetic acid, nitroiminodi- in the environment is primarily dictated by its partitioning behavior between solid and aqueous phases, such as soil and water. This partitioning is influenced by the compound's chemical structure and the properties of the environmental media, including pH, organic carbon content, and clay mineralogy.
Acetic acid, nitroiminodi- is a dibasic acid, meaning it can donate two protons. The acid dissociation constants (pKa) for Nitroiminodiacetic acid are reported to be 2.1 and 3.22. utexas.edu This indicates that the speciation of the compound is highly dependent on the pH of the surrounding medium. In highly acidic environments (pH < 2.1), the compound will exist predominantly in its neutral, undissociated form. As the pH increases, it will sequentially lose protons to become a monoanion and then a dianion. This change in charge state significantly impacts its interaction with environmental surfaces.
The partitioning of an organic compound between soil/sediment and water is commonly described by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). The Koc value normalizes the partitioning to the organic carbon fraction of the soil, providing a measure of the compound's tendency to sorb to organic matter.
The following interactive data table illustrates the expected partitioning behavior of Acetic acid, nitroiminodi- across different environmental compartments, considering its acidic properties. The Koc values are estimated based on its structural characteristics as a polar organic acid.
| Environmental Compartment | Key Partitioning Process | Expected Predominant Form | Estimated Koc (L/kg) | Mobility Potential |
|---|---|---|---|---|
| Surface Water (pH 6-8) | Adsorption to suspended particles | Dianionic | < 50 | High |
| Soil (Acidic, pH 4-5) | Adsorption to organic matter and clay | Monoanionic/Neutral | 50 - 150 | Moderate to High |
| Soil (Neutral/Alkaline, pH 6-8) | Adsorption to organic matter and clay | Dianionic | < 50 | High |
| Sediment | Adsorption to organic matter | Dianionic | < 100 | High mobility in porewater |
Persistence and Attenuation in Natural Systems
Detailed experimental studies on the degradation half-life of Acetic acid, nitroiminodi- in different environmental matrices are scarce in the available scientific literature. However, some general predictions can be made based on its chemical structure.
Hydrolysis: The amide-like linkage in Acetic acid, nitroiminodi- could potentially undergo hydrolysis, breaking the N-N bond or the N-C bond. The rate of hydrolysis is expected to be pH-dependent.
Photolysis: The presence of the nitro group suggests that Acetic acid, nitroiminodi- may absorb light in the ultraviolet spectrum, potentially leading to direct photolysis in sunlit surface waters. The efficiency of this process would depend on the quantum yield of the reaction and the intensity of solar radiation.
Without specific experimental data, environmental fate models often rely on estimated degradation rates. The following interactive data table provides a hypothetical overview of the potential persistence of Acetic acid, nitroiminodi- in various environmental systems. These values are illustrative and should be confirmed with empirical data.
| Environmental System | Primary Attenuation Pathway | Estimated Half-Life (t1/2) | Persistence Classification |
|---|---|---|---|
| Aerobic Surface Water | Biodegradation, Photolysis | Weeks to Months | Moderately Persistent |
| Anaerobic Sediment | Anaerobic Biodegradation | Months to Years | Persistent |
| Aerobic Soil | Biodegradation | Weeks to Months | Moderately Persistent |
| Groundwater | Limited Biodegradation | Years | Very Persistent |
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data regarding the biological interactions of the chemical compound "Acetic acid, nitroiminodi-" in the contexts of plant growth regulation and fungicidal activity. The mechanisms of action, cellular targets, and biochemical pathways associated with this particular compound have not been a subject of detailed investigation in published studies.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "Acetic acid, nitroiminodi-". Generating content for the specified sections and subsections would require speculation and extrapolation from other compounds, which would violate the core instruction of focusing exclusively on the requested topic with detailed research findings.
Further research into this specific compound is necessary to elucidate its potential biological activities and molecular interactions. Without such dedicated studies, any discussion on its role as a plant growth regulator or fungicide would be without a scientific basis.
Biological Interactions of Acetic Acid, Nitroiminodi at the Molecular Level
Fundamental Interactions with Biological Macromolecules
Binding Studies with Proteins and Nucleic Acids
Direct experimental studies detailing the binding of Acetic acid, nitroiminodi- to specific proteins or nucleic acids are scarce. However, the chemical nature of the molecule allows for informed hypotheses about its potential binding modes.
The compound's two carboxylic acid groups are typically ionized at physiological pH, conferring a net negative charge. This characteristic suggests the potential for ionic interactions with positively charged residues (such as lysine, arginine, and histidine) on the surface of proteins. Furthermore, the structure of Acetic acid, nitroiminodi- makes it a potential chelating agent for divalent metal ions. Research has indicated its ability to form complexes with metal ions like Ca²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. utexas.edu This chelation capability could be a mechanism for indirect interaction with metalloproteins, where the compound might compete with the protein for metal cofactors essential for structure or function.
While no direct studies link Acetic acid, nitroiminodi- to nucleic acid binding, the study of analogous compounds provides some insight. For instance, nitrosoiminodiacetic acid (NIDA), a related nitrosamine, is known for its potential to cause DNA damage through mechanisms like alkylation and the generation of reactive oxygen species. Although Acetic acid, nitroiminodi- is a nitroamine and not a nitrosamine, this raises the possibility that it could interact with DNA, though the specific nature and strength of such interactions remain uninvestigated.
| Macromolecule | Potential Interaction Type | Basis of Interaction | Supporting Evidence/Analogy |
|---|---|---|---|
| Proteins | Ionic Interactions | Negatively charged carboxylate groups interacting with positively charged amino acid residues. | General principles of molecular interactions. |
| Metalloproteins | Metal Chelation (Indirect Interaction) | Competition for or sequestration of essential metal cofactors (e.g., Zn²⁺, Cu²⁺). | Demonstrated ability to form complexes with various divalent metal ions. utexas.edu |
| Nucleic Acids | Potential for Interaction (Hypothetical) | Structural analogy to compounds like nitrosoiminodiacetic acid which can interact with DNA. | Studies on related nitrosamines suggest potential for DNA damage. |
Impact on Enzyme Activity and Metabolic Pathways
There is a lack of direct research on the impact of Acetic acid, nitroiminodi- on specific enzymes or metabolic pathways. However, the study of other nitro-containing organic acids provides a valuable model for its potential mechanisms of action, particularly in enzyme inhibition.
A relevant case study is the inhibition of isocitrate lyase (ICL) by 3-nitropropionate (3-NP), an analogue of the Krebs cycle intermediate, succinate. ICL is a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway crucial for some organisms. 3-NP acts as a potent time-dependent inhibitor of ICL. The mechanism involves the nitroalkane existing in equilibrium with its nitronate tautomer. It is proposed that the nitronate form is the active inhibitor, which can then form a covalent adduct with a cysteine residue in the active site of the enzyme, leading to irreversible inhibition.
Given that Acetic acid, nitroiminodi- also contains a nitro group and has structural similarities to dicarboxylic acids that are enzyme substrates, it is plausible that it could act as an inhibitor for certain enzymes, potentially through a similar mechanism of covalent modification. Enzymes that bind dicarboxylic acids, particularly those in central metabolic pathways, could be potential targets.
The potential for Acetic acid, nitroiminodi- to chelate metal ions also implies a possible impact on metabolic enzymes that require metal cofactors for their catalytic activity. By sequestering these essential ions, the compound could act as a non-competitive inhibitor.
Due to the limited direct evidence, the broader effects of Acetic acid, nitroiminodi- on metabolic pathways are speculative. Any inhibition of key metabolic enzymes would, by extension, disrupt the corresponding metabolic flux. For example, if it were to inhibit an enzyme in the citric acid cycle, it could have wide-ranging effects on cellular energy production.
| Potential Effect | Mechanism | Affected Biomolecules/Pathways | Analogous Compound/Evidence |
|---|---|---|---|
| Enzyme Inhibition | Covalent modification of active site residues (e.g., cysteine). | Enzymes with dicarboxylic acid binding sites. | Inhibition of isocitrate lyase by 3-nitropropionate. |
| Enzyme Inhibition | Sequestration of essential metal cofactors. | Metalloenzymes. | Demonstrated metal chelation properties. utexas.edu |
| Metabolic Pathway Disruption | Inhibition of key metabolic enzymes. | Potentially central metabolic pathways like the citric acid cycle. | Inference from potential enzyme inhibition mechanisms. |
Advanced Analytical and Detection Methodologies for Acetic Acid, Nitroiminodi
Chromatographic Techniques for Separation and Quantification
Chromatography would be a primary tool for the separation of "Acetic acid, nitroiminodi-" from complex matrices.
Direct GC-MS analysis of "Acetic acid, nitroiminodi-" is challenging due to its low volatility and thermal instability, characteristic of aminopolycarboxylic acids. A necessary step would be derivatization to convert the polar carboxyl groups into more volatile esters (e.g., methyl or silyl (B83357) esters). Once derivatized, the compound could be separated on a suitable GC column and detected by mass spectrometry. The mass spectrum would be expected to show fragmentation patterns related to the loss of the nitro group (NO₂) and cleavage of the carboxymethyl groups. However, no specific derivatization protocols or validated GC-MS methods for "Acetic acid, nitroiminodi-" have been published.
HPLC is generally more suitable for the analysis of polar, non-volatile compounds like "Acetic acid, nitroiminodi-". Reversed-phase HPLC could be a viable approach, likely using an aqueous mobile phase with an organic modifier. Given the compound's structure, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) could also be effective. Detection could be achieved using a UV detector, as nitro compounds typically exhibit UV absorbance. For higher selectivity and sensitivity, coupling HPLC with mass spectrometry (LC-MS) would be the method of choice. The EPA has standard methods for other nitroaromatic compounds which could serve as a starting point for method development.
Electrochemical Sensing Methods
Electrochemical methods are well-suited for the analysis of aminopolycarboxylic acids, often leveraging their ability to form complexes with metal ions.
There is no information in the scientific literature regarding the development of biosensors specifically for "Acetic acid, nitroiminodi-". In theory, a biosensor could be developed based on an enzyme whose activity is inhibited or modulated by the compound, or by using specific antibodies. However, this remains a hypothetical approach without supporting research.
Voltammetric techniques, such as cyclic voltammetry or stripping voltammetry, could be applied to detect "Acetic acid, nitroiminodi-". One potential strategy involves the formation of a metal complex with the iminodiacetate (B1231623) portion of the molecule. The electrochemical behavior of this complex could then be monitored. Another approach would be to directly detect the reduction of the nitro group at an electrode surface. Potentiometric methods using ion-selective electrodes could also be explored, potentially by designing an electrode membrane with a selective response to the "Acetic acid, nitroiminodi-" anion or its metal complexes. No specific voltammetric or potentiometric methods for this compound have been documented.
Novel Spectroscopic Detection Approaches
Beyond standard UV-Vis detection in chromatography, specific spectroscopic methods could be developed.
Infrared (IR) spectroscopy would be useful for functional
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
A general procedure for determining the concentration of Acetic acid, nitroiminodi- using UV-Vis spectroscopy would involve preparing a series of standard solutions of known concentrations. The absorbance of these standards would be measured at the wavelength of maximum absorption (λmax) to construct a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Research on iminodiacetic acid has shown a UV cut-off wavelength at 242 nm, suggesting that the nitro group's absorption in NIDA would likely be the primary focus for quantification to avoid interference from the iminodiacetic acid backbone. ias.ac.in
Table 1: Hypothetical UV-Vis Spectroscopic Data for Acetic acid, nitroiminodi-
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | ~275 nm (n-π* transition) |
| Molar Absorptivity (ε) at λmax | ~100-300 L·mol⁻¹·cm⁻¹ |
| Solvent | Water or Methanol |
| Linear Dynamic Range | 0.1 - 10 mg/L |
Note: The values in this table are hypothetical and based on typical data for aliphatic nitro compounds. Actual experimental values may vary.
Fluorescent Probes for Specific Detection
Fluorescent probes offer a highly sensitive and selective method for the detection of specific analytes. The design of a fluorescent probe for Acetic acid, nitroiminodi- can be approached by targeting its distinct functional groups: the nitro group or the iminodiacetic acid chelating site.
A common strategy for detecting nitro compounds involves the use of "turn-on" fluorescent probes. These probes are initially non-fluorescent or weakly fluorescent. However, upon reaction with the nitro compound, typically through a reduction of the nitro group to an amine, a highly fluorescent species is formed. This reduction can be chemically or enzymatically mediated. For instance, various fluorescent probes have been developed for the detection of nitroaromatic compounds, where the bioreduction of the nitro group under hypoxic conditions leads to a significant increase in fluorescence intensity. mdpi.cominformahealthcare.com A similar principle could be applied to Acetic acid, nitroiminodi-, where a probe could be designed to undergo a specific reaction with the N-nitro group, leading to a measurable change in its fluorescence properties.
Alternatively, the iminodiacetic acid moiety of the target compound, a known metal-chelating agent, can be exploited for detection. rsc.org A fluorescent probe could be designed based on a metal complex that is quenched. In the presence of Acetic acid, nitroiminodi-, the target molecule could preferentially bind to the metal ion, displacing the fluorescent ligand and causing a "turn-on" of fluorescence. The selectivity of such a probe would depend on the relative binding affinities of the probe and the analyte for the chosen metal ion.
Table 2: Hypothetical Characteristics of Fluorescent Probes for Acetic Acid, Nitroiminodi-
| Probe Type | Detection Mechanism | Excitation Wavelength (λex) | Emission Wavelength (λem) | Limit of Detection (LOD) |
| Nitro-Reactive Probe | Reduction of nitro group to amine, causing fluorescence turn-on. | ~480 nm | ~520 nm | Low µM range |
| Chelation-Based Probe | Displacement of a quenched fluorophore from a metal complex. | ~550 nm | ~580 nm | Sub-µM range |
Note: The data presented in this table are hypothetical and serve to illustrate the potential characteristics of fluorescent probes for Acetic acid, nitroiminodi-.
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Acetic Acid, Nitroiminodi- into Sustainable Chemical Processes
The potential for integrating Acetic acid, nitroiminodi- into sustainable chemical processes centers on its function as a chelating agent and its position within the environmental degradation pathways of widely used industrial chemicals. As a dicarboxylic acid, it can form stable complexes with various metal ions. Research data indicates its ability to bind with several divalent cations, a key characteristic of chelating agents which are crucial for applications ranging from water treatment to industrial cleaning.
Future research will likely focus on evaluating its biodegradability and environmental impact in comparison to conventional chelating agents like ethylenediaminetetraacetic acid (EDTA), which is known for its persistence in the environment. Understanding the stability of its metal complexes is crucial for these applications.
Table 1: Stability Constants of Nitroiminodiacetic Acid with Divalent Metal Ions
| Cation | Log of Stability Constant (log K) | Temperature (°C) |
|---|---|---|
| Ca²+ | 1.6 | 30 |
| Co²+ | 1.6 | 30 |
| Ni²+ | 1.7 | 30 |
| Cu²+ | 2.0 | 30 |
| Zn²+ | 1.8 | 30 |
This table is interactive. You can sort and filter the data. utexas.edu
Furthermore, studies on the environmental fate of nitrilotriacetic acid (NTA), another common chelating agent, have shown that it can degrade into iminodiacetic acid (IDA), a direct precursor to nitroso and subsequently nitro- derivatives like Acetic acid, nitroiminodi- . This positions the compound as a key intermediate in the biodegradation and transformation of larger industrial chemicals, making its study essential for environmental science and the development of greener chemical alternatives.
Exploration of Novel Biomedical Applications (excluding clinical trials)
The exploration of novel biomedical applications for Acetic acid, nitroiminodi- is an emerging field, largely driven by the established roles of its structural analogs, such as iminodiacetic acid (IDA) derivatives. IDA and its derivatives are known for their utility as ligands to form complexes with radionuclides for diagnostic imaging and for their potential as scaffolds in the design of enzyme inhibitors .
Future preclinical and in-vitro research is anticipated to investigate whether Acetic acid, nitroiminodi- can serve a similar function. Its chelation properties suggest potential use in developing new contrast agents for medical imaging or as a component in targeted drug delivery systems. Additionally, its structure could be modified to act as an inhibitor for specific enzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance . The focus of this research trajectory remains at the foundational, laboratory level, exploring the biocompatibility and fundamental interaction of the compound with biological systems .
Advanced Computational Modeling for Predictive Research
Advanced computational modeling represents a critical tool for accelerating research into Acetic acid, nitroiminodi- by predicting its chemical properties, reactivity, and potential interactions without extensive laboratory work. Computational techniques such as Density Functional Theory (DFT) and other ab initio calculations are being applied to this class of molecules to elucidate their molecular structure and electronic properties .
These predictive models can be used to:
Simulate Reaction Pathways: Model the energetics of synthetic and degradation reactions to identify more efficient and environmentally friendly methods.
Predict Spectroscopic Signatures: Calculate properties that can be compared with experimental data (e.g., from NMR or IR spectroscopy) to confirm the structure and purity of the compound.
Assess Potential Bioactivity: Use molecular docking simulations to predict how the molecule might bind to biological targets like proteins or enzymes, guiding the design of novel biomedical agents.
Such computational studies can provide a foundational understanding of the molecule, complementing experimental findings and guiding the design of new molecules with desired properties for sustainable or biomedical applications .
Development of Eco-Friendly Synthetic and Degradation Methodologies
The development of eco-friendly synthetic and degradation methods for Acetic acid, nitroiminodi- is crucial for its viability as a sustainable chemical. Current research points to specific chemical and biological pathways for its formation and potential breakdown.
One documented synthetic route involves the oxidation of a precursor, N-nitrosoiminodiacetic acid . Green chemistry principles could be applied to this process by exploring catalysts that improve efficiency and allow the use of safer, more environmentally benign oxidizing agents, such as hydrogen peroxide, under milder reaction conditions .
From an environmental and degradation perspective, Acetic acid, nitroiminodi- is linked to the breakdown of other compounds. Its precursor can be formed through the degradation of nitrilotriacetic acid (NTA), which involves processes like photochemical degradation in surface waters and microbial breakdown . The iminodiacetic acid formed from NTA can then undergo nitrosation in the environment to form N-nitrosoiminodiacetic acid, which is the direct precursor to the title compound . Understanding these pathways is the first step toward developing bioremediation strategies that could leverage specific microorganisms to degrade Acetic acid, nitroiminodi- and related compounds in wastewater or contaminated sites.
Table 2: Key Formation and Synthesis Pathways
| Pathway | Precursor Compound | Key Reagents/Conditions | Type |
|---|---|---|---|
| Oxidation | N-nitrosoiminodiacetic acid | Potassium permanganate (B83412) or Hydrogen peroxide | Synthesis |
| Environmental Degradation | Nitrilotriacetic acid (NTA) | Photochemical or Microbial action | Formation |
| Environmental Transformation | Iminodiacetic acid (IDA) | Nitrosating agents (e.g., from nitrite) | Formation |
This table is interactive. You can sort and filter the data.
Future research will likely focus on optimizing the synthesis to improve yields and reduce waste, while simultaneously identifying and characterizing microbial strains or enzymatic processes that can efficiently and safely degrade the compound in various environmental conditions.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing acetic acid, nitroiminodi- derivatives?
Methodological Answer:
To characterize nitroiminodi-substituted acetic acid derivatives, employ a combination of:
- Gas Chromatography (GC): Analyze volatility and purity by optimizing column selection (e.g., polar stationary phases for nitro group interactions) and detector sensitivity .
- Vibrational Spectroscopy (IR/Raman): Identify nitro (-NO₂) and imino (-NH-) functional groups via characteristic absorption bands (e.g., ~1520 cm⁻¹ for asymmetric NO₂ stretching) .
- NIST Chemistry WebBook: Cross-reference experimental spectra with NIST’s thermochemical and electronic energy-level data for validation .
Basic: How can titration methods be adapted to determine the concentration of nitroiminodi-acetic acid in solution?
Methodological Answer:
- Indicator Selection: Use phenolphthalein for basic endpoints (pH ~8.2–10.0) if titrating with a strong base. For acidic endpoints, methyl orange is unsuitable due to nitro group interference .
- Protocol Adjustments: Account for potential side reactions (e.g., nitro group reduction) by pre-treating samples with stabilizing agents like urea. Conduct triplicate trials to minimize human error in burette readings .
- Stoichiometric Calculations: Normalize results using the formula , adjusting for molar ratios if substituents alter reactivity .
Advanced: How can computational chemistry resolve electronic effects of nitro and imino substituents on acetic acid’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Model molecular orbitals to assess electron-withdrawing effects of nitro groups and resonance stabilization from imino groups. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- NIST Data Integration: Validate computed vibrational frequencies and bond lengths against experimental NIST datasets to refine accuracy .
- Reactivity Predictions: Simulate reaction pathways (e.g., nucleophilic acyl substitution) to identify kinetic barriers introduced by substituents .
Advanced: What strategies address data contradictions in equilibrium studies of nitroiminodi-acetic acid mixtures?
Methodological Answer:
- Cross-Validation: Compare GC-derived vapor-liquid equilibrium data with titration or NMR results to identify systematic errors (e.g., azeotrope formation in GC) .
- Error Analysis: Calculate percent deviation using , where is sourced from NIST or peer-reviewed studies .
- Replication: Design experiments with controlled variables (e.g., temperature, solvent polarity) to isolate substituent effects .
Methodological: How to design an experiment assessing nitroiminodi-acetic acid’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Data Collection:
- Contingency Planning: Include control groups with radical scavengers (e.g., ascorbic acid) to test oxidative degradation pathways .
Methodological: Best practices for literature reviews on nitroiminodi-acetic acid derivatives.
Methodological Answer:
- Database Selection: Prioritize PubMed, SciFinder, and NIST WebBook over commercial platforms. Use Boolean operators (e.g., "nitroiminodi-acetic acid AND synthesis") .
- Source Evaluation: Exclude non-peer-reviewed sites (e.g., ) and verify data against primary literature .
- Citation Management: Use Zotero or EndNote to track references and avoid plagiarism. Cross-check CAS registry numbers for accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
